molecular formula C6H8F2O B151909 4,4-Difluorocyclohexanone CAS No. 22515-18-0

4,4-Difluorocyclohexanone

Cat. No. B151909
CAS RN: 22515-18-0
M. Wt: 134.12 g/mol
InChI Key: NYYSPVRERVXMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879852B2

Procedure details

The product of Step A, 8,8-difluoro-1,4-dioxospiro[4.5]decane was dissolved in acetone (90 ml) and 3N HCl (900 ml), and stirred until the reaction finished. Then, the reaction mixture was extracted with DCM, washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The obtained residue was used in the next reaction without further purification.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8,8-difluoro-1,4-dioxospiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:14])[CH2:13][CH2:12][C:5]2(C(=O)CCC2=O)[CH2:4][CH2:3]1.CC(C)=[O:17]>Cl>[F:1][C:2]1([F:14])[CH2:13][CH2:12][C:5](=[O:17])[CH2:4][CH2:3]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCC2(C(CCC2=O)=O)CC1)F
Name
8,8-difluoro-1,4-dioxospiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCC2(C(CCC2=O)=O)CC1)F
Name
Quantity
90 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
900 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was used in the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
FC1(CCC(CC1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.